Rosanilin(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

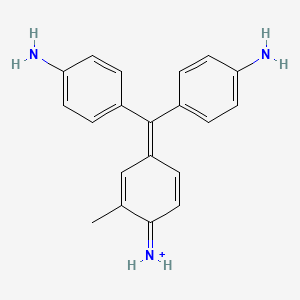

Rosanilin(1+) is an iminium ion obtained by protonation of the imino group of rosanilin free base. It is a conjugate acid of a rosanilin free base.

Aplicaciones Científicas De Investigación

Histological Applications

Rosanilin(1+) is widely used as a histological dye due to its ability to stain biological tissues. It is particularly effective in differentiating cellular components in microscopy.

- Staining Techniques : It is employed in the Gram staining procedure, where it helps identify gram-positive bacteria by staining their cell walls. The dye binds to nucleic acids and proteins, enhancing contrast in tissue samples.

- Case Study : A study demonstrated that rosanilin could effectively differentiate between various bacterial species, providing critical insights into microbial composition in clinical samples .

Microbiological Applications

The compound exhibits bacteriostatic properties, making it valuable in microbiological research.

- Bacteriostatic Assays : Research has shown that rosanilin(1+) displays varying degrees of antibacterial activity against gram-positive bacteria and some gram-negative strains. For instance, comparative studies indicated that rosanilin was more effective than other dyes like rosolic acid against certain pathogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1:2000 |

| Escherichia coli | 1:1000 |

| Shigella spp. | 1:500 |

Environmental Applications

Rosanilin(1+) has been investigated for its potential use in environmental remediation.

- Dye Degradation Studies : Research indicates that specific enzyme systems can degrade rosanilin in aquatic environments, suggesting its application in bioremediation efforts. This property is crucial for mitigating the environmental impact of synthetic dyes .

- Case Study : A study on the degradation of triphenylmethane dyes highlighted the effectiveness of certain microbial consortia in breaking down rosanilin(1+), thereby reducing toxicity levels in contaminated water bodies .

Cosmetic Applications

Due to its vibrant color and safety profile when used appropriately, rosanilin(1+) finds applications in cosmetic formulations.

- Coloring Agent : It serves as a coloring agent in various cosmetic products, including hair dyes and skin care formulations. Its stability under light and heat makes it an attractive option for manufacturers.

- Case Study : A formulation study demonstrated that incorporating rosanilin into topical creams enhanced their aesthetic appeal without compromising safety or efficacy .

Safety and Toxicity Considerations

Despite its numerous applications, it is essential to consider the safety profile of rosanilin(1+).

Propiedades

Fórmula molecular |

C20H20N3+ |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

[4-[bis(4-aminophenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]azanium |

InChI |

InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3/p+1 |

Clave InChI |

YDCMWLQSPFTWCS-UHFFFAOYSA-O |

SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+] |

SMILES canónico |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=[NH2+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.